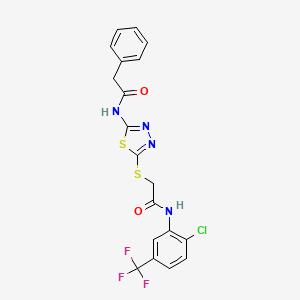![molecular formula C10H16O2 B14880292 Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is a chemical compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(spiro[2.3]hexan-4-yl)acetate typically involves the reaction of cyclopropane derivatives with ethyl acetate under specific conditions. One common method includes the use of a cyclopropane precursor, such as 1-acetyl-1-carboxycyclopropane, which undergoes a reaction with ethyl acetate in the presence of a base like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents may be employed to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(spiro[2.3]hexan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[cyclopropane-1,9’-fluorene]: Used in the synthesis of drug-like molecules and functional materials.
Uniqueness
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
ethyl 2-spiro[2.3]hexan-6-ylacetate |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)7-8-3-4-10(8)5-6-10/h8H,2-7H2,1H3 |
Clé InChI |
CNIYZGBNTNMCHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCC12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14880221.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B14880224.png)
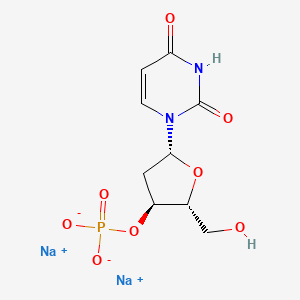
![1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate](/img/structure/B14880236.png)



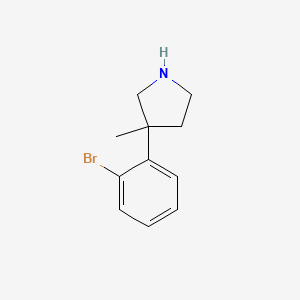

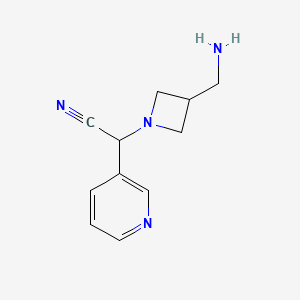
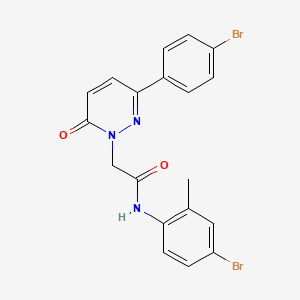
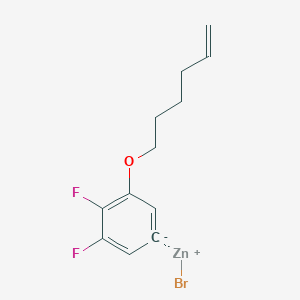
![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
